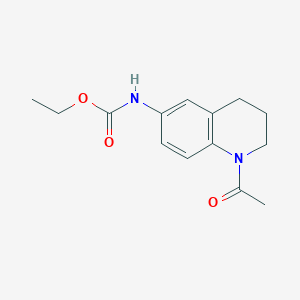

Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Description

Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic carbamate derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with an acetyl group at the 1-position and an ethyl carbamate moiety at the 6-position.

Properties

IUPAC Name |

ethyl N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-19-14(18)15-12-6-7-13-11(9-12)5-4-8-16(13)10(2)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGCGKAOQRDOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of highly substituted tetrahydroquinolines, including Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, often involves a three-component cascade reaction. This reaction typically includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available, inexpensive starting materials such as ethyl cyanoacetate and aromatic aldehydes, which are reacted under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce different tetrahydroquinoline derivatives .

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the most notable applications of ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is its role as an acetylcholinesterase inhibitor. This property is crucial for therapeutic strategies aimed at treating conditions such as Alzheimer's disease and other forms of dementia. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function in patients with neurodegenerative disorders .

Therapeutic Potential in Alzheimer's Disease

Research indicates that derivatives of this compound exhibit potent antiacetylcholinesterase activity. This suggests that they could be developed into therapeutic agents for the prevention or treatment of Alzheimer's disease and related memory disturbances . The structural characteristics of this compound allow for effective binding to the active site of acetylcholinesterase, which is critical for its inhibitory action.

Molecular Docking and Pharmacophore Modeling

The application of molecular docking studies has been instrumental in understanding how this compound interacts with target enzymes. By employing pharmacophore modeling and 3D quantitative structure-activity relationship (QSAR) analysis, researchers can identify essential structural features that contribute to its biological activity . These studies help refine the design of new derivatives with enhanced efficacy and selectivity.

Development of Novel Inhibitors

A study focusing on the synthesis and evaluation of various carbamate derivatives highlighted the effectiveness of this compound as a lead compound for developing new acetylcholinesterase inhibitors . The research demonstrated that modifications to the core structure could lead to compounds with improved potency against acetylcholinesterase.

Computational Studies

Computational approaches have been utilized to predict the binding affinity and interaction mechanisms of this compound with acetylcholinesterase. For instance, a pharmacophore model was developed that accurately represented the spatial arrangement of functional groups necessary for inhibitory activity . Such models are invaluable for virtual screening processes aimed at identifying new drug candidates.

Data Table: Summary of Key Findings

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- The target compound’s acetyl group may enhance metabolic stability compared to simpler carbamates like ethyl carbamate.

- Substituents such as methoxy (6d) or amino groups (Compound 24) alter electronic properties and binding affinity to biological targets .

Insights :

Critical Analysis :

- Ethyl carbamate’s carcinogenicity is well-documented, but structural complexity in the target compound (e.g., tetrahydroquinoline core) may impede metabolic conversion to toxic intermediates .

Analytical Considerations

Ethyl carbamate detection in food products (e.g., wine) via SPME-GC/MS demonstrates methodologies applicable to the target compound. However, its larger size and hydrophobicity may necessitate modified protocols (e.g., LC-MS/MS).

Biological Activity

Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and enzyme inhibition. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroquinoline derivatives. It features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 219.26 g/mol.

The biological activity of this compound primarily involves interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Receptor Modulation : It may also interact with various receptors involved in neurotransmission and neuroprotection, though specific receptor targets remain to be fully elucidated.

1. Acetylcholinesterase Inhibition

A study evaluating the inhibitory effects of this compound on AChE reported an IC50 value of approximately 28 nM. This indicates a potent inhibitory effect compared to other known inhibitors such as galantamine, which has an IC50 around 1.92 µM .

| Compound | IC50 (nM) |

|---|---|

| This compound | 28 |

| Galantamine | 1920 |

2. Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cell lines. The mechanism involves the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) production.

3. Cytotoxicity Assessment

Cytotoxicity tests indicated that this compound has a favorable safety profile with low toxicity across various cell lines tested. The compound was non-toxic at concentrations up to 100 µM in human neuroblastoma cells .

Case Studies

Case Study 1: Alzheimer's Disease Model

In a preclinical model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. The treatment group showed significant improvements in memory retention compared to control groups.

Case Study 2: Parkinson's Disease

Another study investigated its effects on dopaminergic neurons in a Parkinson's disease model. Results indicated that the compound could protect against cell death induced by neurotoxic agents like MPP+ through its antioxidant properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate?

- Methodology : Multi-step synthesis starting from tetrahydroquinoline derivatives. Key steps include:

- Acetylation of the tetrahydroquinoline core using acetyl chloride or acetic anhydride under basic conditions .

- Introduction of the carbamate group via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) .

- Purification via flash chromatography (e.g., Biotage systems) with solvent systems like ethyl acetate/hexane .

Q. How can intermediates and final products be characterized using spectroscopic methods?

- 1H NMR : Key diagnostic signals include:

- Acetyl group resonance at δ 2.1–2.3 ppm (singlet) .

- Ethyl carbamate protons: δ 1.2–1.4 ppm (triplet, CH3) and δ 4.1–4.3 ppm (quartet, CH2) .

Q. What analytical methods are validated for quantifying Ethyl carbamate derivatives in complex matrices?

- GC-MS : Preferred for high sensitivity (LOD ~1 μg/L). Use DB-WAX or CP Wax 52 columns with isotope-labeled internal standards (e.g., d5-ethyl carbamate) .

- HPLC-Fluorescence : Pre-column derivatization with 9-xanthydrol enhances detection limits (LOD ~2 μg/L) .

- Validation : Follow AOAC or European Commission protocols for reproducibility (RSD <10%) and recovery (85–115%) .

Advanced Research Questions

Q. How can chiral chromatography resolve enantiomers of Ethyl carbamate derivatives?

- Method : Supercritical fluid chromatography (SFC) with Chiralpak AD-H columns.

- Conditions : 50% isopropyl alcohol/CO2 (0.2% diethylamine), 100 bar, flow rate 50 mL/min .

- Outcome : Baseline separation (RT difference >0.8 min) with enantiomeric excess (ee) ≥99% .

Q. What in vitro models are suitable for assessing carcinogenic potential?

- DNA Adduct Analysis : Measure 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine levels in liver/lung cells using LC-MS/MS .

- Metabolic Activation : Incubate with human liver microsomes and NADPH to monitor CYP2E1-mediated conversion to vinyl carbamate epoxide (a proximate carcinogen) .

- Cytotoxicity : Use HepG2 cells to evaluate IC50 values and compare with ethyl carbamate’s known hepatotoxicity (IC50 ~10 mM) .

Q. How do structural modifications (e.g., substituents on the tetrahydroquinoline ring) affect biological activity?

- SAR Insights :

- Acetyl Group : Enhances metabolic stability but may reduce solubility .

- Carbamate vs. Amide : Carbamate derivatives show higher bioavailability but increased CYP2E1-mediated activation .

- Substituent Position : Electron-withdrawing groups at the 6-position (e.g., Br, NO2) improve binding to acetylcholinesterase .

Q. What strategies mitigate contradictions in metabolic pathway data (e.g., CYP2E1 vs. esterase-mediated oxidation)?

- Experimental Design :

- Use CYP2E1 inhibitors (e.g., disulfiram) in microsomal assays to isolate esterase contributions .

- Compare metabolite profiles in CYP2E1-knockout vs. wild-type mouse models .

Q. How can stability studies optimize storage conditions for Ethyl carbamate derivatives?

- Degradation Pathways : Hydrolysis of the carbamate group under acidic/alkaline conditions; oxidation of the tetrahydroquinoline ring .

- Stabilization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.